molecular formula C15H14N2O4 B6594359 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid CAS No. 1021868-82-5

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid

Cat. No.: B6594359
CAS No.: 1021868-82-5
M. Wt: 286.28 g/mol
InChI Key: LSGXLXVKKUXDTD-UHFFFAOYSA-N
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Description

“1H-Imidazole, 4,5-dihydro-2-(2-naphthalenyl)-, ethanedioate (1:1)” is a chemical compound with the molecular formula C15H14N2O4 . It has a molecular weight of 286.28 g/mol . This compound is categorized as an intermediate .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized and evaluated for their potential antibacterial and antifungal properties. For instance, derivatives of 2,4,5-trisubstituted-1H-imidazoles, starting from aromatic acetic acids such as 1-naphthyl acetic acid, were assessed against E. coli, S. aureus (for antibacterial properties), and C. albicans, C. fumigatus (for antifungal properties) (Sawant, Patil, & Baravkar, 2011).

Material Science and Catalysis

In material science, derivatives of this compound have been used as catalysts in nucleoside methyl phosphonamidites coupling reactions, demonstrating the importance of their structural conformation for catalytic activity (Bats, Schell, & Engels, 2013). Moreover, crystal structures of specific derivatives reveal insights into molecular nonplanarity and hydrogen bonding, contributing to a deeper understanding of their interactions and potential applications in catalysis.

Advanced Functional Materials

The compound and its derivatives have shown promising applications in advanced functional materials, including organic light-emitting diodes (OLEDs) and sensors. For example, phenanthroimidazole-functionalized molecules based on this compound's structure have been developed for blue-emissive non-doped OLEDs, highlighting their potential in electronic and photonic devices (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018). Similarly, derivatives have been used in luminescent sensors for selective detection of ions, demonstrating their versatility in chemical sensing applications (Zhang et al., 2014).

Properties

IUPAC Name

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXLXVKKUXDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045758
Record name 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021868-82-5
Record name 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benazoline
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